molecular formula C18H18N6O3 B2989725 N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324506-63-9

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2989725
CAS No.: 1324506-63-9
M. Wt: 366.381
InChI Key: HTBZMXZNKMSXJZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule designed for preclinical research, featuring a 1,2,4-oxadiazole heterocycle linked to an azetidine carboxamide. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its bioisosteric properties that can enhance metabolic stability and binding affinity in drug-like compounds . This specific structure suggests potential for high central nervous system (CNS) penetrance, making it a candidate for investigating neurological targets . Compounds based on the 1,2,4-oxadiazole core have demonstrated significant biological activity in research, particularly as inhibitors of ion channels . For instance, structurally similar 1,2,4-oxadiazole derivatives have been identified as potent and selective inhibitors of the SLACK (KNa1.1) potassium channel . Gain-of-function mutations in this channel are linked to severe early-onset epilepsies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Therefore, this compound is presented as a valuable in vitro tool compound for researchers exploring the pathophysiology and potential treatment of KCNT1-related epileptic encephalopathies and other neurological disorders involving potassium channel regulation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-2-26-14-6-4-13(5-7-14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-3-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZMXZNKMSXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features an azetidine ring substituted with a carboxamide group, an ethoxyphenyl moiety, and a pyrimidine-linked 1,2,4-oxadiazole. Its structural complexity may contribute to its diverse biological effects.

Research indicates that this compound interacts with various biological targets, which may include:

  • Enzyme Inhibition : The oxadiazole and pyrimidine components are known to exhibit enzyme inhibitory properties, particularly against kinases and other enzymes involved in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the pyrimidine ring is often associated with activity against bacterial strains and fungi.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of similar compounds. For instance, derivatives with oxadiazole and pyrimidine structures have shown significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 3.12 µg/mL . While specific data on N-(4-ethoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is limited, its structural analogs suggest potential efficacy against various pathogens.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For related pyrimidine derivatives, IC50 values indicating cytotoxic effects on human cell lines have been documented. For example, some compounds exhibited IC50 values ranging from 9 nM to 17 nM against cancer cell lines such as MCF-7 (breast cancer) . Future studies should focus on determining the cytotoxicity of the target compound to assess its therapeutic viability.

Case Studies

A study focusing on similar azetidine derivatives highlighted their immunostimulatory effects and low toxicity profiles when tested on lymphocyte subpopulations . These findings underscore the potential of azetidine-containing compounds in therapeutic applications beyond traditional antimicrobial roles.

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesMIC (µg/mL)IC50 (nM)Biological Activity
Compound APyrimidine + Oxadiazole3.129Antitubercular
Compound BAzetidine + EthoxyTBD17Cytotoxic (MCF-7)
Compound CAzetidine + PhenylTBDTBDImmunostimulatory

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkoxy Substituents

The compound N-(4-butoxyphenyl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS: 1327203-83-7) shares nearly identical structural features with the target compound, except for the butoxy group (C₄H₉O) replacing the ethoxy group (C₂H₅O) on the phenyl ring . This difference in chain length may influence physicochemical properties:

  • Molecular weight : Butoxy analog = 394.4 g/mol vs. ethoxy compound ≈ 380.4 g/mol (estimated).
Property Target Compound (Ethoxy) Butoxy Analog
Molecular Formula C₁₉H₂₀N₆O₃ (estimated) C₂₀H₂₂N₆O₃
Substituent (R) -OCH₂CH₃ -OCH₂CH₂CH₂CH₃
Potential Bioavailability Moderate (shorter chain) Lower solubility

Piperidine vs. Azetidine Ring Systems

The compound 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide () replaces the azetidine (4-membered ring) with a piperidine (6-membered ring). Key differences include:

  • Pharmacophoric properties : The piperidine analog demonstrated higher binding affinity to Mycobacterium tuberculosis receptors, suggesting ring size and flexibility influence activity .
Feature Target Compound (Azetidine) Piperidine Analog
Ring Size 4-membered 6-membered
Binding Affinity (TB) Not reported High
Synthetic Complexity Higher (due to strained ring) Moderate

1,2,4-Oxadiazole Derivatives with Antimicrobial Activity

Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () highlight the versatility of the 1,2,4-oxadiazole core. Key comparisons:

  • Biological Activity : These derivatives target enteric pathogens, whereas the ethoxyphenyl-pyrimidinyl motif in the target compound may favor different receptor interactions .
Compound Type Target Compound Nitrophenyl-Phenoxy Derivative
Core Structure 1,2,4-Oxadiazole + Pyrimidine 1,2,4-Oxadiazole + Nitrophenyl
Key Functional Groups Ethoxyphenyl, Azetidine Phenoxyphenyl, Nitrophenyl
Biological Target Not reported (inferred TB) Enteric pathogens

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